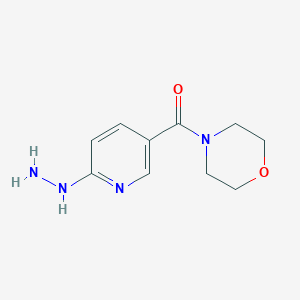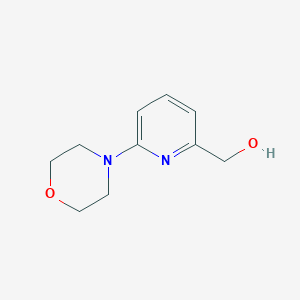
6-(4-Morpholinyl)-2-pyridinemethanol
描述
6-(4-Morpholinyl)-2-pyridinemethanol: is a chemical compound characterized by the presence of a morpholine ring attached to a pyridine ring, with a hydroxymethyl group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Morpholinyl)-2-pyridinemethanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For instance, 2-chloromethylpyridine can react with morpholine under basic conditions to form the desired product.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of 2-morpholinylpyridine followed by reduction with a suitable reducing agent like sodium borohydride yields this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions:
Oxidation: 6-(4-Morpholinyl)-2-pyridinemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: 6-(4-Morpholinyl)-2-pyridinemethanol has potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biochemical Studies: It can be used to study enzyme mechanisms and interactions due to its structural features.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals.
作用机制
The mechanism by which 6-(4-Morpholinyl)-2-pyridinemethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
相似化合物的比较
2-(4-Morpholinyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
6-(4-Piperidinyl)-2-pyridinemethanol: Similar structure but with a piperidine ring instead of morpholine, which can alter its pharmacological profile.
4-(4-Morpholinyl)-2-pyridinemethanol: Different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness: 6-(4-Morpholinyl)-2-pyridinemethanol is unique due to the specific positioning of the morpholine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
(6-morpholin-4-ylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-9-2-1-3-10(11-9)12-4-6-14-7-5-12/h1-3,13H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPFUKMMHYTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
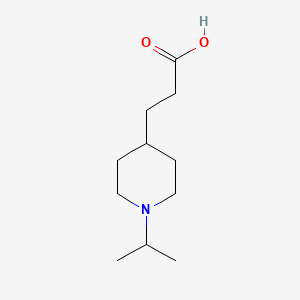
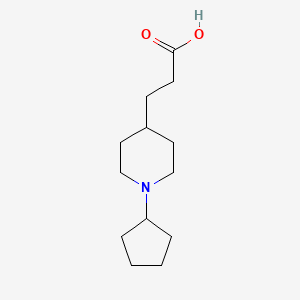
![3-[1-(Cyclopropylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865914.png)
![3-[1-(Methylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865922.png)
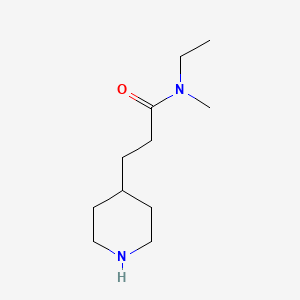
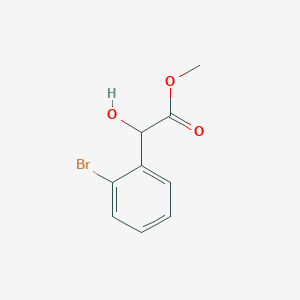
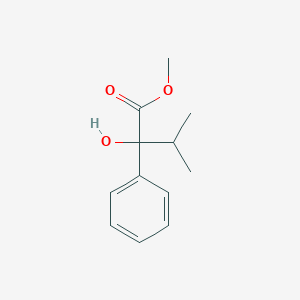
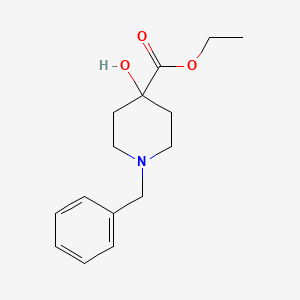
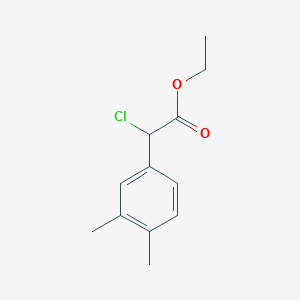
amino}pentan-1-ol](/img/structure/B7865959.png)
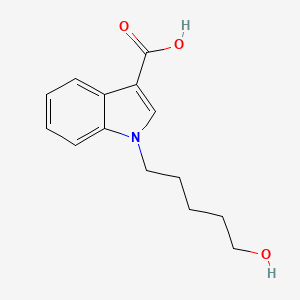
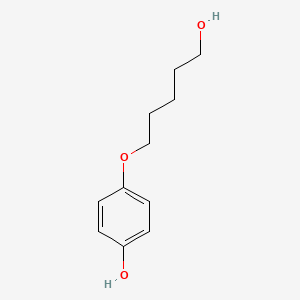
![4-[(3-Methylpyridin-2-yl)oxy]aniline](/img/structure/B7865981.png)
